molecular formula C15H22N4O2S B2881988 2-(4-(butylsulfonyl)piperazin-1-yl)-1H-benzo[d]imidazole CAS No. 1210491-46-5

2-(4-(butylsulfonyl)piperazin-1-yl)-1H-benzo[d]imidazole

Cat. No. B2881988
CAS RN: 1210491-46-5
M. Wt: 322.43
InChI Key: UDJYWKAONCCYGI-UHFFFAOYSA-N
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Description

Benzimidazole derivatives, such as “2-(4-(butylsulfonyl)piperazin-1-yl)-1H-benzo[d]imidazole”, are a class of organic compounds that are widely studied due to their diverse biological activities . They often serve as key structural motifs in pharmaceuticals and functional molecules .


Molecular Structure Analysis

Benzimidazole derivatives generally consist of a fused benzene and imidazole ring. The specific molecular structure of “2-(4-(butylsulfonyl)piperazin-1-yl)-1H-benzo[d]imidazole” would include additional functional groups attached to this core structure .

Scientific Research Applications

Anxiolytic Activity

The benzimidazole and piperazine derivatives have been extensively studied for their potential effects on the central nervous system (CNS), particularly for their anxiolytic properties . These compounds are known to interact with neurotransmitter systems, such as enhancing the activity of gamma-aminobutyric acid (GABA), which can induce CNS depression and produce calming effects. This makes them valuable candidates for developing new anxiolytic drugs that could be more effective or have fewer side effects than current treatments.

Antimicrobial Agents

Some derivatives of benzimidazole-piperazine have shown promising results as antimicrobial agents . These compounds have been designed to target specific bacterial enzymes or pathways, potentially offering a new mode of action against bacteria, including strains resistant to existing antibiotics. This application is crucial in the fight against antibiotic resistance, one of the most pressing health threats globally.

Cytotoxic Activity

Research has indicated that certain benzimidazole-piperazine derivatives exhibit cytotoxic activity against various cancer cell lines . These compounds may interfere with cellular processes such as tubulin polymerization, which is essential for cell division. By inhibiting this process, these derivatives could potentially be used as chemotherapeutic agents to treat different types of cancer.

Apoptosis Induction

Linked to their cytotoxic activity, some benzimidazole-piperazine derivatives have been studied for their ability to induce apoptosis in cancer cells . Apoptosis, or programmed cell death, is a mechanism that can be exploited to eliminate cancer cells selectively. Compounds that can trigger apoptosis in cancer cells while sparing healthy cells are highly sought after in cancer research.

Tubulin Polymerization Inhibition

The inhibition of tubulin polymerization is a mechanism by which some anticancer drugs operate. Certain benzimidazole-piperazine derivatives have been found to bind to the colchicine binding site of tubulin, disrupting the normal function of microtubules in cell division . This application is particularly relevant for the development of new anticancer drugs that target the mitotic spindle.

Pharmaceutical Analytical Impurity Testing

Benzimidazole-piperazine derivatives can also be used in pharmaceutical analytical impurity testing . These compounds can serve as standards or reference materials to detect, identify, and measure impurities in pharmaceutical products. Ensuring the purity of pharmaceuticals is critical for patient safety and drug efficacy.

Mechanism of Action

Safety and Hazards

The safety and hazards associated with a compound depend on its specific structure and properties. Information on the safety and hazards of “2-(4-(butylsulfonyl)piperazin-1-yl)-1H-benzo[d]imidazole” is not available in the sources I found .

Future Directions

Benzimidazole derivatives are a promising area of research due to their diverse biological activities. Future research could focus on synthesizing new derivatives, studying their biological activities, and optimizing their properties for potential therapeutic applications .

properties

IUPAC Name

2-(4-butylsulfonylpiperazin-1-yl)-1H-benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N4O2S/c1-2-3-12-22(20,21)19-10-8-18(9-11-19)15-16-13-6-4-5-7-14(13)17-15/h4-7H,2-3,8-12H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDJYWKAONCCYGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCS(=O)(=O)N1CCN(CC1)C2=NC3=CC=CC=C3N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-(butylsulfonyl)piperazin-1-yl)-1H-benzo[d]imidazole

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